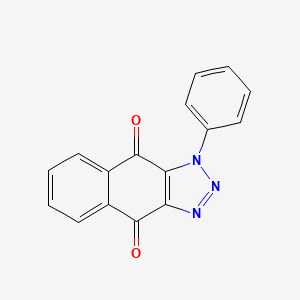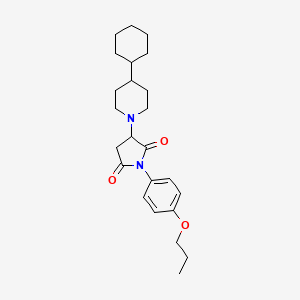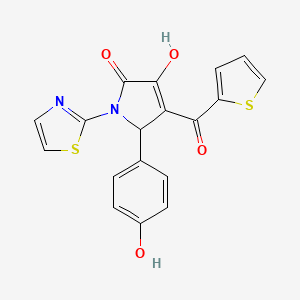
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a heterocyclic compound with the molecular formula C16H9N3O2 This compound is characterized by a naphthalene ring fused to a triazole ring, with a phenyl group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-naphthylamine with phenyl isocyanate, followed by cyclization with a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity.
Similar Compounds:
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione: Lacks the phenyl group, leading to different chemical properties.
1H-Naphtho(2,3-d)-imidazole-4,9-dione: Contains an imidazole ring instead of a triazole ring, affecting its reactivity and applications.
Uniqueness: 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is unique due to the presence of both a triazole ring and a phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5466-47-7 |
|---|---|
分子式 |
C16H9N3O2 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
3-phenylbenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-11-8-4-5-9-12(11)16(21)14-13(15)17-18-19(14)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
KXGSYSDSQRXROA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11051470.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11051474.png)

![ethyl 4-(4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11051476.png)
![N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051484.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B11051487.png)

![N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B11051496.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)